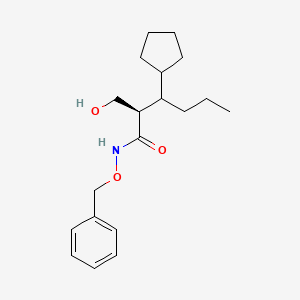
(2R)-2-(Hydroxymethyl)-3-(cyclopentyl)-N-(phenylmethoxy)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(Hydroxymethyl)-3-(cyclopentyl)-N-(phenylmethoxy)hexanamide is a useful research compound. Its molecular formula is C19H29NO3 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.21474379 g/mol and the complexity rating of the compound is 336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2R)-2-(Hydroxymethyl)-3-(cyclopentyl)-N-(phenylmethoxy)hexanamide , with the CAS number 301685-10-9, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H23NO3
- Molecular Weight : 277.36 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily focusing on its potential as an anti-cancer agent and its effects on apoptosis in cancer cells. The following sections summarize key findings from recent studies.
- Apoptosis Induction : Studies have shown that this compound can induce apoptosis in cancer cells by modulating key apoptotic proteins. This includes upregulation of pro-apoptotic factors such as BAX and downregulation of anti-apoptotic proteins like BCL-2.
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G1 phase, which is crucial for inhibiting cancer cell proliferation.
- Inhibition of Tumor Growth : In vitro studies indicate significant inhibition of growth in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and prostate cancer cells.
Research Findings and Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental setups:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | In vitro assays on MCF-7 cells | Induced apoptosis via BAX upregulation and BCL-2 downregulation. |
| Study 2 | Molecular docking studies | Demonstrated strong binding affinity to apoptotic proteins (P53, P21). |
| Study 3 | In vivo animal model | Showed reduced tumor size in xenograft models treated with the compound. |
Safety and Toxicology
Toxicological assessments indicate that this compound shows low cytotoxicity at therapeutic doses. Further investigations are needed to establish comprehensive safety profiles.
Propiedades
Número CAS |
301685-10-9 |
|---|---|
Fórmula molecular |
C19H29NO3 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
3-cyclopentyl-2-(hydroxymethyl)-N-phenylmethoxyhexanamide |
InChI |
InChI=1S/C19H29NO3/c1-2-8-17(16-11-6-7-12-16)18(13-21)19(22)20-23-14-15-9-4-3-5-10-15/h3-5,9-10,16-18,21H,2,6-8,11-14H2,1H3,(H,20,22) |
Clave InChI |
QPDKASXKBXBPMB-UHFFFAOYSA-N |
SMILES |
CCCC(C1CCCC1)C(CO)C(=O)NOCC2=CC=CC=C2 |
SMILES isomérico |
CCCC(C1CCCC1)[C@H](CO)C(=O)NOCC2=CC=CC=C2 |
SMILES canónico |
CCCC(C1CCCC1)C(CO)C(=O)NOCC2=CC=CC=C2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















